molecular formula C24H17NO B408264 N-(9H-fluoren-2-yl)-1-naphthamide

N-(9H-fluoren-2-yl)-1-naphthamide

Cat. No.: B408264
M. Wt: 335.4g/mol
InChI Key: DPMGQKURGQSRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-1-naphthamide is a fluorene-based amide derivative characterized by a naphthamide moiety linked to the 2-position of the fluorenyl group. Fluorene derivatives are valued for their rigid aromatic frameworks, which enhance π-π stacking interactions and influence photophysical or bioactive properties . The compound’s synthesis likely involves amide coupling between 1-naphthoic acid derivatives and 2-aminofluorene, analogous to methods described for similar compounds .

Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4g/mol

IUPAC Name

N-(9H-fluoren-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C24H17NO/c26-24(23-11-5-8-16-6-1-3-9-20(16)23)25-19-12-13-22-18(15-19)14-17-7-2-4-10-21(17)22/h1-13,15H,14H2,(H,25,26)

InChI Key

DPMGQKURGQSRBC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key structural analogs include:

  • N-(2,4-dichlorophenyl)-1-naphthamide : Features a dichlorophenyl group instead of fluorenyl, enhancing anticholinesterase activity .
  • N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide : Incorporates a heterocyclic thiazolopyridine group, selected for high-throughput screening due to structural tractability .
  • N-(9H-fluoren-2-yl)prop-2-ynamides : A series of fluorenyl derivatives with propargylamide substituents, studied for their solid-state self-assembly and spectroscopic properties .

Table 1: Physical Properties of Selected N-(9H-fluoren-2-yl) Derivatives

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Yield (%) Reference
N-[(2-methoxyphenyl)methyl]-prop-2-ynamide 137–139 1628, 2101, 3281 46
N-[(3-nitrophenyl)methyl]-prop-2-ynamide 210–211 1647, 2112, 3302 45
N-[(4-methylphenyl)methyl]-3-phenylprop-2-ynamide 165–167 1642, 2219, 3257 62
N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-ynamide 169–171 1642, 2217, 3266 50

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase melting points compared to electron-donating groups (e.g., methoxy in ).
  • Propargylamide derivatives show characteristic IR peaks at ~1640–1655 cm⁻¹ (C=O stretch) and ~2100–2220 cm⁻¹ (C≡C stretch) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.